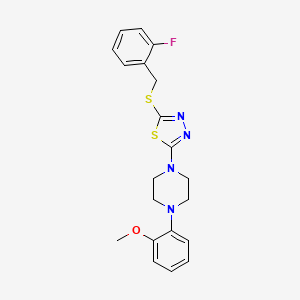![molecular formula C22H20N6O2S B2856826 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863500-16-7](/img/structure/B2856826.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex chemical compound that falls within the realm of synthetic organic chemistry This compound is characterized by its intricate molecular structure, incorporating elements from quinoline, triazole, pyrimidine, and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multi-step organic reactions. Here’s a general outline:
Formation of 3,4-Dihydroquinoline: This can be achieved through the hydrogenation of quinoline under specific conditions using palladium on carbon (Pd/C) as a catalyst.
Synthesis of Triazolo[4,5-d]pyrimidine Derivative: This involves the cyclization of suitable precursors, which may include hydrazines and aminopyrimidines, under conditions involving acidic or basic catalysts.
Thioether Bond Formation: This step likely involves the reaction of a thiol derivative with a halogenated quinoline compound to form the thioether linkage.
Industrial Production Methods: While the precise industrial methods may vary, large-scale synthesis would likely involve optimization of the laboratory-scale procedures with emphasis on cost-effectiveness and efficiency. This might include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the methoxyphenyl and thioether moieties. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced at the triazolo ring system or the quinoline moiety. Common reducing agents might include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, especially involving the thioether and quinoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The products vary based on the type of reaction but can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its bioactive properties, such as antimicrobial, antiviral, or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The compound’s mechanism of action is largely dependent on its interaction with molecular targets, which can include enzymes, receptors, and DNA. For example, its triazolo[4,5-d]pyrimidine moiety may interact with specific enzyme active sites, inhibiting their activity or altering their function. Similarly, the quinoline and thioether groups might bind to receptor sites, modulating biological pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, such as:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
The unique combination of the 4-methoxyphenyl group in "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone" provides distinctive electronic and steric properties that can enhance its reactivity and interaction with biological targets, making it unique in its class.
Hope this deep dive lights up some sparks for you!
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-17-10-8-16(9-11-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUQIRWOUCWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)


![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2856755.png)
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide](/img/structure/B2856757.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

